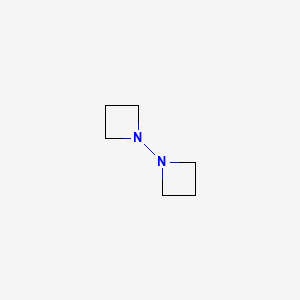
1,1-Biazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Biazetidine is a chemical compound with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.1729. It is characterized by a four-membered ring structure containing two nitrogen atoms.
Preparation Methods
The synthesis of 1,1-Biazetidine typically involves the reaction of azetidine with suitable reagents under controlled conditions. One common method is the aza-Michael addition, where azetidine reacts with methyl 2-(azetidin-3-ylidene)acetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields functionalized azetidines, which can be further modified through various chemical reactions . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1,1-Biazetidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azetidine-2-one, while reduction can produce azetidine .
Scientific Research Applications
1,1-Biazetidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and peptides.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of 1,1-Biazetidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1,1-Biazetidine is similar to other four-membered ring compounds such as azetidine and oxetane. it is unique in its structure and reactivity. Unlike azetidine, which contains only one nitrogen atom, this compound contains two nitrogen atoms, which can influence its chemical properties and reactivity. Similarly, oxetane contains an oxygen atom instead of nitrogen, leading to different chemical behavior .
Similar compounds include:
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Properties
CAS No. |
67092-91-5 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-(azetidin-1-yl)azetidine |
InChI |
InChI=1S/C6H12N2/c1-3-7(4-1)8-5-2-6-8/h1-6H2 |
InChI Key |
XILGEHKSJPJABX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)N2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



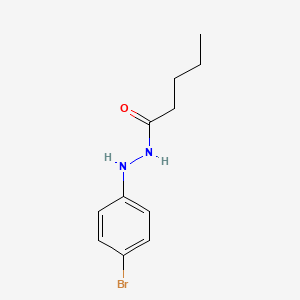

![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
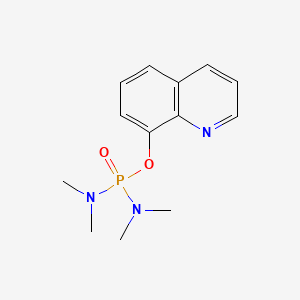
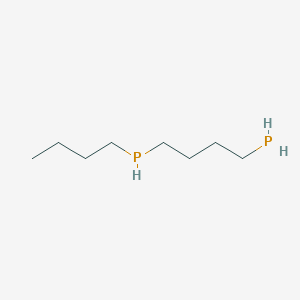
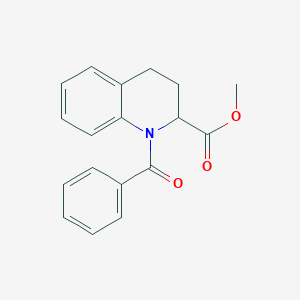

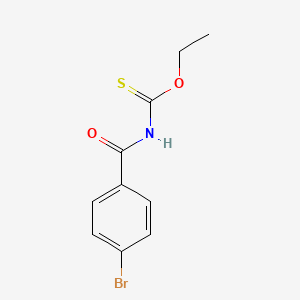

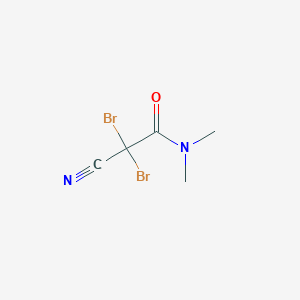
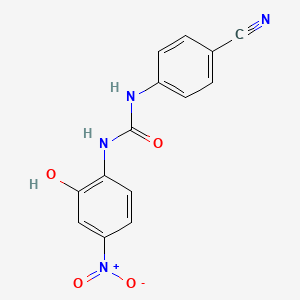
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
